Cas no 1864062-39-4 (spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride)
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- spiro[piperidine-3,3-pyrrolo[3,2-b]pyridin]-2(1H)-one dihydrochloride
- spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
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- MDL: MFCD28892628
- Inchi: 1S/C11H11N3O.2ClH/c15-10-11(4-2-6-13-10)7-14-8-3-1-5-12-9(8)11;;/h1,3,5,7H,2,4,6H2,(H,13,15);2*1H
- InChI Key: JTFYAUZINLZWQF-UHFFFAOYSA-N
- SMILES: N1CCCC2(C=NC3=CC=CN=C32)C1=O.[H]Cl.[H]Cl
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB472568-250 mg |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 250MG |
€270.60 | 2023-07-18 | ||
| abcr | AB472568-1 g |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 1g |
€473.60 | 2023-07-18 | ||
| abcr | AB472568-5 g |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 5g |
€1,713.50 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1259401-1g |
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 95% | 1g |
$320 | 2024-06-06 | |
| abcr | AB472568-250mg |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride; . |
1864062-39-4 | 250mg |
€231.70 | 2025-04-20 | ||
| abcr | AB472568-1g |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride; . |
1864062-39-4 | 1g |
€385.20 | 2025-04-20 | ||
| abcr | AB472568-5g |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride; . |
1864062-39-4 | 5g |
€1362.20 | 2025-04-20 | ||
| Ambeed | A474305-1g |
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 97% | 1g |
$233.0 | 2024-04-22 | |
| eNovation Chemicals LLC | Y1259401-1g |
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 95% | 1g |
$320 | 2025-02-21 | |
| 1PlusChem | 1P00J38W-1g |
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride |
1864062-39-4 | 95% | 1g |
$242.00 | 2024-06-17 |
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride Suppliers
spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
Introduction to Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one Dihydrochloride (CAS No. 1864062-39-4)
Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride, a compound with the chemical identifier CAS No. 1864062-39-4, represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecule is characterized by a spiro linkage between a piperidine ring and a pyrrolopyridine moiety, which contributes to its distinct pharmacophoric properties. In recent years, such heterocyclic systems have been extensively explored for their potential in drug discovery, particularly in the development of novel therapeutic agents.
The structural complexity of spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride makes it an intriguing candidate for further investigation. The presence of multiple nitrogen-containing rings enhances its ability to interact with biological targets, making it a versatile scaffold for medicinal chemistry. This compound has been studied for its potential applications in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer. The dihydrochloride salt form of the compound improves its solubility and stability, facilitating its use in both preclinical and clinical studies.
Recent research has highlighted the significance of spirocyclic compounds in medicinal chemistry due to their ability to exhibit multiple binding modes and high affinity for biological receptors. The spiro structure in spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride is particularly noteworthy, as it can adopt different conformations that optimize interactions with target proteins. This flexibility has been exploited in the design of molecules that exhibit enhanced pharmacological activity and reduced toxicity. Studies have shown that spirocyclic compounds often possess favorable pharmacokinetic profiles, which is crucial for their translation into effective therapeutic agents.
In the context of CNS disorders, spirocyclic compounds have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride to modulate neurotransmitter systems has been investigated in various preclinical models. These studies have revealed that the compound can interact with multiple receptors involved in neuroprotection and synaptic transmission. Furthermore, its structural features allow it to cross the blood-brain barrier, which is essential for effective treatment of CNS disorders.
The anti-inflammatory potential of spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride has also been explored. Inflammatory processes are central to numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can inhibit key pro-inflammatory pathways by interacting with cytokine receptors and enzymes involved in the inflammatory cascade. The dual functionality of the spiro structure allows it to engage multiple targets simultaneously, leading to synergistic effects that enhance its anti-inflammatory activity.
Cancer research has identified spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride as a promising candidate for developing novel anticancer agents. The compound's ability to disrupt oncogenic signaling pathways has been investigated in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth by targeting specific molecular mechanisms involved in cancer progression. The spirocyclic structure provides a unique scaffold that allows for selective binding to cancer-related proteins, minimizing off-target effects and reducing toxicity.
The synthesis of spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. The use of chiral auxiliaries and catalysts ensures the correct stereochemistry of the final product, which is critical for its biological activity. Recent advancements in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial settings.
The pharmacological profile of spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride has been further elucidated through comprehensive biochemical and cellular studies. These investigations have provided insights into its mechanism of action at the molecular level. The compound's ability to modulate various biological pathways highlights its potential as a multifunctional therapeutic agent. Additionally, its favorable pharmacokinetic properties make it an attractive candidate for further development into a new generation of drugs.
In conclusion, spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride (CAS No. 1864062-39-4) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique spirocyclic structure and favorable pharmacological properties make it an excellent candidate for further research and development. As our understanding of molecular mechanisms continues to evolve,this compound will likely play an important role in the discovery and development of novel therapeutic agents for various diseases.
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